An In-depth Technical Guide to tert-Butyl 3-aminopentanoate (CAS 1550485-50-1)
An In-depth Technical Guide to tert-Butyl 3-aminopentanoate (CAS 1550485-50-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-aminopentanoate, a beta-amino acid ester with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its synthesis, properties, and potential applications.
Introduction and Molecular Overview
Tert-butyl 3-aminopentanoate, with the CAS number 1550485-50-1, is an organic molecule incorporating a primary amine, a carboxylic ester, and a pentanoate backbone. The presence of the tert-butyl ester group provides steric hindrance that can prevent unwanted hydrolysis under certain conditions, a valuable feature in multi-step organic syntheses. The β-amino acid motif is of particular interest in medicinal chemistry as it can mimic or antagonize the activity of natural α-amino acids, leading to compounds with unique pharmacological profiles.
Molecular Structure:
Caption: Chemical structure of tert-Butyl 3-aminopentanoate.
Key Structural Features:
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β-Amino Acid Core: The amino group is located at the third carbon (β-position) relative to the carbonyl group. This arrangement imparts different conformational properties compared to α-amino acids.
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Tert-butyl Ester: This bulky ester group serves as a protecting group for the carboxylic acid, which is stable under many reaction conditions but can be removed under acidic conditions.
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Chiral Center: The carbon atom bonded to the amino group (C3) is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-tert-butyl 3-aminopentanoate. The specific stereochemistry can significantly influence its biological activity.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: A likely approach involves the conjugate addition of an amine to an α,β-unsaturated ester.
Caption: Proposed synthetic workflow for tert-Butyl 3-aminopentanoate.
Detailed Experimental Protocol (Hypothetical):
This protocol is a general guideline and may require optimization.
Objective: To synthesize tert-butyl 3-aminopentanoate via a Michael addition reaction.
Materials:
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tert-Butyl crotonate
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Ammonia (as a solution in methanol or as ammonium hydroxide)
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Methanol (or another suitable polar solvent)
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Diethyl ether
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Anhydrous magnesium sulfate
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Saturated aqueous sodium bicarbonate solution
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Brine
Procedure:
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To a solution of tert-butyl crotonate (1 equivalent) in methanol, add a solution of ammonia in methanol (excess, e.g., 10 equivalents) at room temperature.
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Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.
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Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure tert-butyl 3-aminopentanoate.
Causality Behind Experimental Choices:
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Excess Ammonia: Using a large excess of the amine nucleophile helps to drive the conjugate addition reaction to completion and minimize potential side reactions.
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Polar Solvent: A polar solvent like methanol is chosen to dissolve the reactants and facilitate the reaction.
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Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted starting materials and byproducts, leading to a cleaner crude product before purification.
Physicochemical and Spectroscopic Properties (Predicted)
Specific experimental data for tert-butyl 3-aminopentanoate is not widely published. However, based on its structure, the following properties can be predicted.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not available; expected to be relatively high due to the amino and ester groups |
| Solubility | Soluble in most organic solvents (e.g., DCM, ethyl acetate, methanol) |
| Predicted XlogP | 1.1 |
| Predicted Collision Cross Section (CCS) | [M+H]+: 142.3 Ų, [M+Na]+: 147.9 Ų, [M-H]-: 142.1 Ų[1] |
Spectroscopic Characterization (Predicted):
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group, the protons on the main chain, and the tert-butyl group. The protons adjacent to the amine and the carbonyl group will have distinct chemical shifts.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the tert-butyl group.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-H stretching of the alkyl groups.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group. The predicted monoisotopic mass is 173.14159 Da[1].
Reactivity and Chemical Behavior
The chemical reactivity of tert-butyl 3-aminopentanoate is dictated by its two primary functional groups: the primary amine and the tert-butyl ester.
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Amine Group Reactivity: The primary amine is nucleophilic and can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Ester Group Reactivity: The tert-butyl ester is relatively stable to basic and nucleophilic conditions due to steric hindrance. However, it can be cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield the corresponding carboxylic acid. This orthogonal stability makes it a valuable protecting group in peptide synthesis and other complex molecule constructions.
Applications in Drug Discovery and Development
β-amino acids and their esters are valuable building blocks in medicinal chemistry due to their ability to form peptidomimetics with enhanced stability against enzymatic degradation compared to natural peptides.
Potential Therapeutic Areas:
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Antimicrobial Agents: The incorporation of β-amino acids can lead to peptides with potent antimicrobial activity.
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Anticancer Therapeutics: β-peptides can be designed to mimic the secondary structures of natural peptides that play a role in protein-protein interactions relevant to cancer pathways.
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Neurological Disorders: β-amino acid derivatives have been explored for their potential as agonists or antagonists of various receptors in the central nervous system.
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Enzyme Inhibitors: The unique conformational properties of β-amino acids can be exploited to design potent and selective enzyme inhibitors.
The tert-butyl 3-aminopentanoate scaffold can be utilized as a starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amine allows for the introduction of various side chains and functional groups, while the ester can be hydrolyzed to the free acid or converted to other functional groups.
Caption: Logical relationship of the core scaffold to potential applications.
Safety and Handling
While specific toxicity data for tert-butyl 3-aminopentanoate is not available, it should be handled with the standard precautions for laboratory chemicals. The related compound, 3-aminopentanoic acid, is known to cause skin and eye irritation and may cause respiratory irritation[2][3]. Therefore, it is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Tert-butyl 3-aminopentanoate is a promising, yet under-characterized, building block for medicinal chemistry and materials science. Its combination of a β-amino acid core and a sterically hindered tert-butyl ester provides a versatile platform for the synthesis of novel compounds with potential therapeutic activities. While specific experimental data is currently limited, this guide provides a solid foundation for researchers to understand its potential and to design synthetic strategies and future investigations. Further research into the synthesis, properties, and applications of this molecule is warranted to fully unlock its potential in drug discovery and development.
References
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PubChem. (n.d.). tert-butyl 3-aminopentanoate. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminopentanoic acid. Retrieved from [Link]
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PubChem. (n.d.). (S)-3-Aminopentanoic acid. Retrieved from [Link]
- Katritzky, A. R., et al. (2001). Convenient Preparation of tert-Butyl β-(Protected amino)esters. The Journal of Organic Chemistry, 66(16), 5606–5610.
- General information on the synthesis of tert-butyl esters of amino acids can be found in various organic chemistry textbooks and d
- Information on the applications of beta-amino esters can be found in medicinal chemistry journals and reviews on peptidomimetics.
